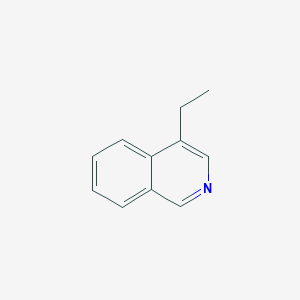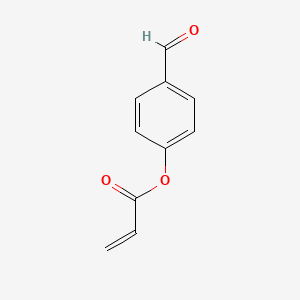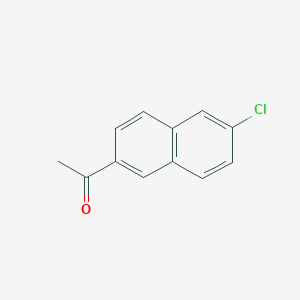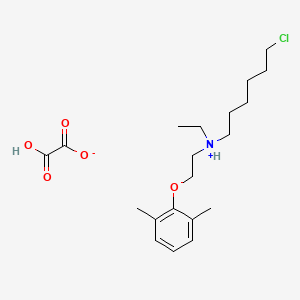
Ethyl 3-methyl-4-oxocrotonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-methyl-4-oxocrotonate is an organic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . It is a colorless to light yellow liquid that is soluble in organic solvents such as chloroform, ether, ethyl acetate, and methanol . This compound is commonly used as an intermediate in organic synthesis, particularly in the synthesis of isoprenoids via the Wittig reaction .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-4-oxocrotonate can be synthesized through various methods. One common method involves the condensation of ethyl acetoacetate with acetone in the presence of a base, followed by dehydration to yield the desired product . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The reaction is carried out in stainless steel reactors equipped with temperature control systems to ensure optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity level .
化学反応の分析
Types of Reactions: Ethyl 3-methyl-4-oxocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-methyl-4-oxocrotonate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of ethyl 3-methyl-4-oxocrotonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the carbonyl and ethoxy groups. These functional groups allow the compound to act as a nucleophile or electrophile in different reaction pathways . The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Ethyl 3-methyl-4-oxocrotonate can be compared with other similar compounds such as:
Ethyl 3,3-dimethylacrylate: Similar in structure but lacks the carbonyl group, making it less reactive in certain reactions.
Ethyl 4-methyl-4-pentenoate: Contains an additional carbon atom, which affects its reactivity and applications.
Ethyl trans-γ-oxosenecioate: Another structural isomer with different reactivity due to the position of the carbonyl group.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical reactions and applications.
特性
CAS番号 |
41891-38-7 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC名 |
ethyl 3-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C7H10O3/c1-3-10-7(9)4-6(2)5-8/h4-5H,3H2,1-2H3 |
InChIキー |
YLFXEUMFBVGYEL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C(C)C=O |
異性体SMILES |
CCOC(=O)/C=C(\C)/C=O |
正規SMILES |
CCOC(=O)C=C(C)C=O |
Key on ui other cas no. |
62054-49-3 41891-38-7 |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



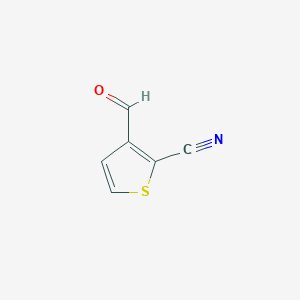


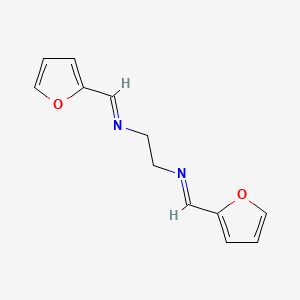
![Benzoic acid, 3-chloro-4-[(4-pentylbenzoyl)oxy]-, 4-pentylphenyl ester](/img/structure/B3190357.png)
